molecular formula C13H20ClNO2 B8256993 (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride

Cat. No.: B8256993
M. Wt: 257.75 g/mol
InChI Key: OQXAAAYARNALAH-LOCPCMAASA-N
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Description

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxy group attached to the morpholine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is carried out in the presence of a base such as sodium hydroxide.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate as the methylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Benzyl chloride, sodium hydroxide; reactions are conducted in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine compounds with various functional groups.

Scientific Research Applications

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2-((benzyloxy)methyl)-6-ethylmorpholine hydrochloride: Similar structure with an ethyl group instead of a methyl group.

    (2R,6R)-2-((benzyloxy)methyl)-6-phenylmorpholine hydrochloride: Contains a phenyl group in place of the methyl group.

    (2R,6R)-2-((benzyloxy)methyl)-6-isopropylmorpholine hydrochloride: Features an isopropyl group instead of a methyl group.

Uniqueness

(2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R,6R)-2-methyl-6-(phenylmethoxymethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-11-7-14-8-13(16-11)10-15-9-12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXAAAYARNALAH-LOCPCMAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)COCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)COCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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